![molecular formula C7H12O2 B1626054 2-Ethyl-3-ethoxyacrolein CAS No. 30989-75-4](/img/structure/B1626054.png)
2-Ethyl-3-ethoxyacrolein
Overview
Description
2-Ethyl-3-ethoxyacrolein is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16900 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3-ethoxyacrolein consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The exact mass is 128.08400 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-3-ethoxyacrolein are not detailed in the available resources, acrolein, a related compound, undergoes various reactions at high temperatures, producing radicals and other unstable species .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-3-ethoxyacrolein include a molecular weight of 128.16900 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis of Other Compounds
2-Ethyl-3-ethoxyacrolein can be used as a starting material in the synthesis of other complex organic compounds . For instance, it can be used in the synthesis of 3-O-ethylascorbic acid, a derivative of ascorbic acid .
Neurite Outgrowth Enhancement
3-O-ethylascorbic acid, which can be synthesized from 2-Ethyl-3-ethoxyacrolein, has been found to enhance dibutyryl cyclic AMP-induced neurite outgrowth in PC12 cells . This suggests potential applications in neurobiology and could be useful in research related to nerve regeneration or neurodegenerative diseases .
Antioxidant Potential
3-O-ethylascorbic acid shows significant antioxidant potential . It has been found to have a good 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging ability . This makes 2-Ethyl-3-ethoxyacrolein valuable in research related to oxidative stress and related diseases .
Tyrosinase Inhibition
3-O-ethylascorbic acid also exhibits tyrosinase inhibitory ability . Tyrosinase is an enzyme that plays a key role in the production of melanin, the pigment responsible for skin color. Therefore, 2-Ethyl-3-ethoxyacrolein could be used in research related to skin pigmentation disorders or in the development of skin whitening products .
Stability in Cosmetics
3-O-ethylascorbic acid is more stable than ascorbic acid, making it a preferred derivative for use in cosmetics . This stability is crucial for maintaining the biofunctionality of cosmetics containing it .
Potential Role in Inflammation and Mucin Production
While not directly linked to 2-Ethyl-3-ethoxyacrolein, acrolein, a structurally similar compound, is known to induce mucin production and inflammation . This suggests that 2-Ethyl-3-ethoxyacrolein could potentially have similar effects, opening up another avenue of research .
Mechanism of Action
Target of Action
It’s structurally similar to acrolein, a highly reactive unsaturated aldehyde . Acrolein is known to interact with proteins and other macromolecules of cells . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar targets due to its structural similarity.
Mode of Action
It’s known that acrolein, a structurally similar compound, reacts mainly at the double bond of the vinyl fragment of the molecule in accordance with the markovnikov rule . This phenomenon is explained by the conjugation of the ether oxygen with the double carbon-carbon bond . It’s possible that 2-Ethyl-3-ethoxyacrolein may exhibit similar reactivity.
Biochemical Pathways
Acrolein, a structurally similar compound, is known to affect multiple biochemical pathways, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may affect similar pathways.
Pharmacokinetics
Acrolein, a structurally similar compound, is known to be metabolized via aldehyde dehydrogenase resulting in 2-carboxyethylmercapturic acid (cema), or catalyzed by aldo-keto reductase resulting in s-(3-hydroxypropyl)-n-acetylcysteine (3-hpma), the main urinary metabolite of acrolein . It’s possible that 2-Ethyl-3-ethoxyacrolein may have similar ADME properties.
Result of Action
Acrolein, a structurally similar compound, is known to have diverse toxic effects on the cellular level, including dna and protein adduction, oxidative stress, mitochondrial disruption, membrane damage, endoplasmic reticulum stress, and immune dysfunction . It’s plausible that 2-Ethyl-3-ethoxyacrolein may have similar effects.
properties
IUPAC Name |
(2Z)-2-(ethoxymethylidene)butanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)6-9-4-2/h5-6H,3-4H2,1-2H3/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMZQRPFWXTRNJ-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=COCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/OCC)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40493770 | |
Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-ethoxyacrolein | |
CAS RN |
30989-75-4 | |
Record name | (2Z)-2-(Ethoxymethylidene)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40493770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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